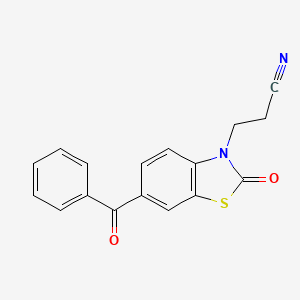
3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile typically involves the condensation of benzothiazole derivatives with appropriate nitrile compounds. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product yield. For instance, a common method might involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation would be essential to ensure efficiency and safety.
化学反応の分析
Types of Reactions
3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzothiazole oxides, while reduction could produce benzothiazole amines.
科学的研究の応用
Chemistry
In chemistry, 3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new medications for various diseases.
Industry
Industrially, this compound might be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile would depend on its specific interactions with molecular targets. Typically, benzothiazole derivatives exert their effects by binding to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
類似化合物との比較
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
2-Aminobenzothiazole: A derivative with significant antimicrobial properties.
6-Nitrobenzothiazole: Known for its use in dye synthesis and as a chemical intermediate.
Uniqueness
3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzoyl and nitrile groups provide additional sites for chemical modification, enhancing its versatility in research and industrial applications.
特性
CAS番号 |
561305-66-6 |
|---|---|
分子式 |
C17H12N2O2S |
分子量 |
308.4 g/mol |
IUPAC名 |
3-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)propanenitrile |
InChI |
InChI=1S/C17H12N2O2S/c18-9-4-10-19-14-8-7-13(11-15(14)22-17(19)21)16(20)12-5-2-1-3-6-12/h1-3,5-8,11H,4,10H2 |
InChIキー |
UQMTVWXHJYAMSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)S3)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)
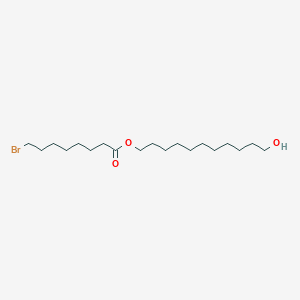
![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)
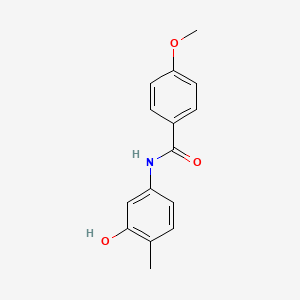
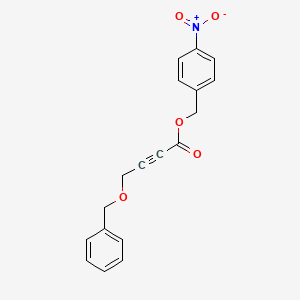
![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)

![1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14222032.png)
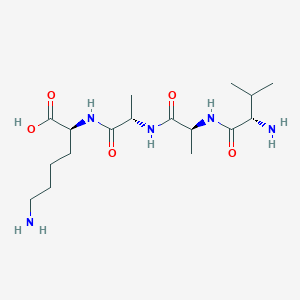
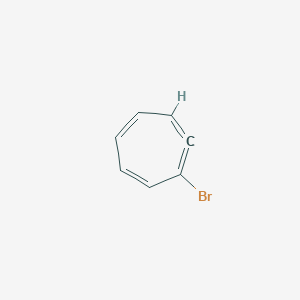
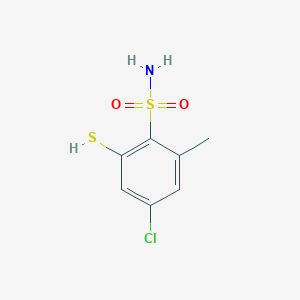
![N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide](/img/structure/B14222058.png)
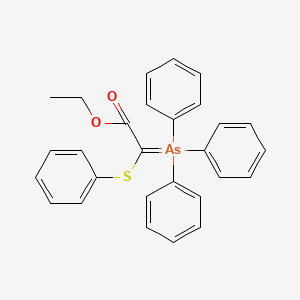
![Benzene, 1-methyl-3-[(1-methylheptyl)oxy]-](/img/structure/B14222074.png)
